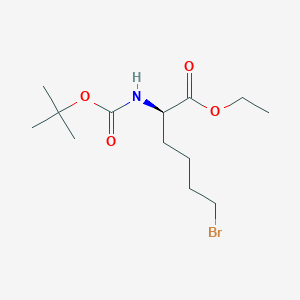
Ethyl (R)-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl ®-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a bromine atom, an ethyl ester group, and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and peptide chemistry due to its reactivity and protective groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoate typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Bromination: The bromine atom is introduced through a bromination reaction using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Esterification: The ester group is introduced by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl ®-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used for ester hydrolysis.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Deprotection: The free amine is obtained.
Hydrolysis: The corresponding carboxylic acid is formed.
Applications De Recherche Scientifique
Ethyl ®-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoate has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme-substrate interactions and protein modifications.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl ®-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoate involves its reactivity due to the presence of the bromine atom and the Boc-protected amino group. The bromine atom can participate in substitution reactions, while the Boc group can be removed to reveal the reactive amine. These functional groups allow the compound to interact with various molecular targets and pathways in chemical and biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another Boc-protected amino acid derivative used in organic synthesis.
®-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate: A serine derivative with similar protective groups.
Uniqueness
Ethyl ®-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoate is unique due to the presence of the bromine atom, which provides additional reactivity for substitution reactions. This makes it a versatile intermediate in organic synthesis and peptide chemistry.
Propriétés
Formule moléculaire |
C13H24BrNO4 |
|---|---|
Poids moléculaire |
338.24 g/mol |
Nom IUPAC |
ethyl (2R)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C13H24BrNO4/c1-5-18-11(16)10(8-6-7-9-14)15-12(17)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,15,17)/t10-/m1/s1 |
Clé InChI |
BDZXQUICTFUOKO-SNVBAGLBSA-N |
SMILES isomérique |
CCOC(=O)[C@@H](CCCCBr)NC(=O)OC(C)(C)C |
SMILES canonique |
CCOC(=O)C(CCCCBr)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



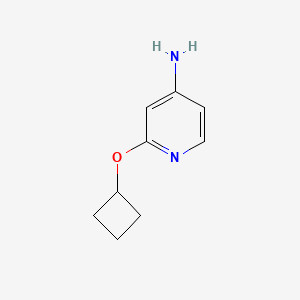
![2-Chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B13071312.png)
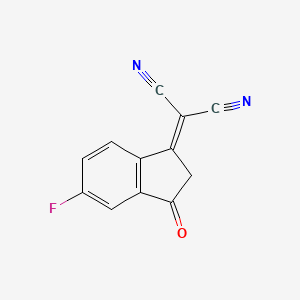
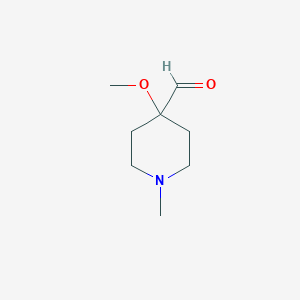
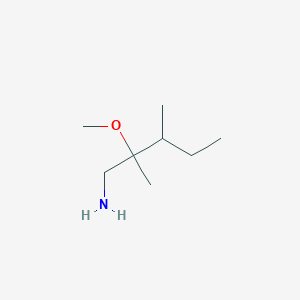
![[5-(Pyridin-4-YL)-1,2-oxazol-3-YL]methanamine](/img/structure/B13071336.png)
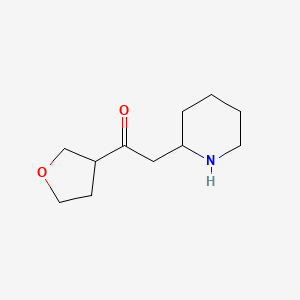
![1-[(4-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13071351.png)
![Racemic-(1R,6S,7R)-Methyl3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate](/img/structure/B13071352.png)
![3-[(1-Amino-2-methylpropan-2-yl)oxy]propan-1-ol](/img/structure/B13071354.png)
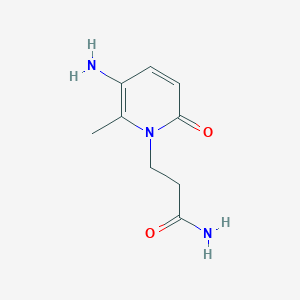
![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13071360.png)
![(13S,17R)-16-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene](/img/structure/B13071376.png)
